1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene

Description

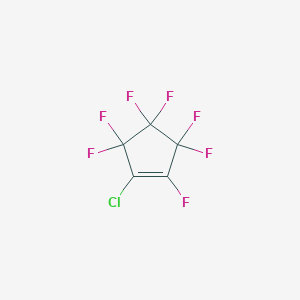

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (CAS: 1759-63-3, molecular formula: C₅ClF₇, molecular weight: 228.50) is a fluorinated cyclic alkene with a chlorine substituent at position 1 and seven fluorine atoms distributed across the cyclopentene ring . It is synthesized via the fluorination of 1,2-dichlorohexafluorocyclopentene (1,2-F6) using anhydrous hydrogen fluoride (HF) in the presence of Cr-Zn catalysts prepared via a sol-gel auto-combustion method. These catalysts exhibit high surface area and active sites, enabling efficient conversion with minimal byproducts .

The compound is part of a broader class of environmentally friendly fluorinated cyclopentanes and cyclopentenes studied as alternatives to ozone-depleting chlorofluorocarbons (CFCs) . Its unique reactivity and stability stem from the electron-withdrawing effects of fluorine and chlorine, which influence both chemical and thermal properties.

Properties

IUPAC Name |

1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMFLKOMBYRBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880171 | |

| Record name | 1-Chloroheptafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-63-3 | |

| Record name | 1-Chloroheptafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is part of the five-membered ring fluorides (c-c5fs) family, which have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness.

Mode of Action

It’s known that the electronic properties induced by substitution effects of c-c5fs were explored. More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that the relative electrophilic and nucleophilic reactivity and thermostability of c-c5f chemicals were explored

Pharmacokinetics

The compound’s predicted boiling point is 621±400 °C and its predicted density is 168±01 g/cm3, which may influence its bioavailability.

Result of Action

It’s known that their thermal stabilities at 600 k temperature were concluded due to their flexible carbon skeletons.

Action Environment

The action of 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene can be influenced by environmental factors. For instance, their thermal stabilities at 600 K temperature were concluded due to their flexible carbon skeletons. More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Biological Activity

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C5ClF7) is a fluorinated cyclopentene derivative notable for its unique chemical structure and properties. This compound has garnered attention in various fields, including organic chemistry, materials science, and potential biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Structure

- Molecular Formula : C5ClF7

- Molecular Weight : 196.07 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 62.1 °C (predicted)

- Density : 1.68 g/cm³ (predicted)

The compound features a high fluorine content which contributes to its stability and low reactivity under standard conditions. Its unique structure allows it to interact with various biological systems in ways that are still being explored.

Case Studies

- Antiviral Studies :

- Fluorinated Biomolecules :

- Research into biomolecules containing fluorine suggests that they can modulate biological pathways by affecting protein interactions and cellular signaling. These findings imply that this compound might exhibit similar properties due to its structural characteristics.

Comparative Analysis

| Compound | Activity Type | IC50 Values | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | N/A | Potential interaction with viral replication pathways |

| Fluorinated Alkaloids | Antiviral | 0.041 nM - >500 mM | Inhibition of viral entry and replication |

| Fluorinated Flavonoids | Antiviral | Various | Modulation of protein interactions |

Research Findings

Research into the biological activity of this compound is still emerging. However, studies suggest potential applications in medicinal chemistry and virology due to the compound's unique properties.

Future Directions

Further investigations are warranted to elucidate the specific biological mechanisms through which this compound exerts its effects. Potential areas of exploration include:

- Pharmacokinetics : Understanding how this compound interacts within biological systems over time.

- Toxicology Studies : Evaluating any cytotoxic effects or adverse reactions associated with its use.

- Synthesis of Derivatives : Developing new compounds based on this structure to enhance efficacy against specific targets.

Scientific Research Applications

Catalysis

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene has been utilized in catalytic processes due to its unique fluorinated structure. A notable study demonstrated the use of chromium-based catalysts doped with zinc for the synthesis of this compound from 1,2-dichlorohexafluorocyclopentene. The catalysts exhibited high efficiency in fluorination reactions:

- Catalytic System : Chromium-Zinc catalysts prepared via sol-gel auto-combustion.

- Process : Fluorination of 1,2-dichlorohexafluorocyclopentene using anhydrous hydrogen fluoride.

- Findings : The pre-fluorination activated Cr-Zn catalysts showed enhanced catalytic activity due to increased surface area and more active sites available for reaction .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved properties:

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Applications : These materials find uses in coatings, membranes, and electronic components where high performance under extreme conditions is required.

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of chromium-based catalysts utilized for the production of this compound highlighted the following:

| Parameter | Value |

|---|---|

| Catalyst Type | Cr-Zn Oxide |

| Synthesis Method | Sol-gel auto-combustion |

| Characterization Techniques | XRD, BET, SEM |

| Reaction Efficiency | High |

This case study emphasizes the importance of catalyst preparation methods on the efficiency of the synthesis process.

Case Study 2: Polymer Development

Research into the development of fluorinated polymers incorporating C5ClF7 revealed:

| Property | Improvement |

|---|---|

| Thermal Stability | Enhanced |

| Chemical Resistance | Improved |

| Application Areas | Coatings and Electronics |

These findings suggest that the integration of fluorinated compounds like C5ClF7 can lead to significant advancements in material performance.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between F7-1 and analogous fluorinated cyclic/linear compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structure Type |

|---|---|---|---|---|

| 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene | C₅ClF₇ | 228.50 | 1-Cl, 2,3,3,4,4,5,5-F | Cyclic alkene |

| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | C₅H₃F₇ | 196.07 | Linear chain with terminal F | Linear alkene |

| 1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane | C₅ClF₉ | 266.49 | 1-Cl, 1,2,2,3,3,4,4,5,5-F | Cyclic alkane |

| F7A (1,1,2,2,3,3,4-heptafluorocyclopentane) | C₅H₃F₇ | 196.07 | Saturated ring with 7 F atoms | Cyclic alkane |

| F6E (3,3,4,4,5,5-hexafluorocyclopentene) | C₅H₂F₆ | 176.06 | Unsaturated ring with 6 F atoms | Cyclic alkene |

Key Observations :

Reactivity and Stability

Thermal Stability

At 600 K, fluorinated cyclopentenes exhibit stability due to their flexible carbon skeletons. F7-1 demonstrates moderate thermal stability, while:

- F6E shows enhanced in-plane stability and slight aromaticity due to electron delocalization.

- F6-1 (1-chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene) exhibits superior out-of-plane stability, attributed to steric shielding by the chlorine substituent .

Chemical Reactivity

- Hydrogenation : F7-1 reacts with H₂ over Pd catalysts to yield F7A (>90% yield), whereas F6A (1,1,2,2,3,3-hexafluorocyclopentane) resists elimination due to weak acidity .

- Dehydrofluorination : F7A converts to F6E in polar solvents (DMF/DMAC), but F7-1’s chlorine hinders similar reactions, directing selectivity toward hydrogenation pathways .

- Electron Density Effects: The chlorine atom in F7-1 acts as an electron-withdrawing group, enhancing reactivity in bioactivity contexts (e.g., NO inhibition) compared to methoxylated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via fluorination of precursors like 1,2-dichlorohexafluorocyclopentene using anhydrous hydrogen fluoride (HF) and Cr-Zn catalysts. The sol-gel auto-combustion method produces high-surface-area Cr-Zn catalysts, where zinc doping reduces particle size and increases active sites, improving fluorination efficiency . Upstream and downstream pathways indicate its role as an intermediate in producing perfluorinated cyclopentene derivatives . Key parameters include temperature (controlled via thermogravimetry) and catalyst activation steps (pre-fluorination) to avoid side reactions.

Q. How can researchers characterize the physical properties (e.g., boiling point, density) of this compound, and what discrepancies exist between predicted and experimental data?

- Methodological Answer : Density functional theory (DFT) predicts a boiling point of 25.7°C and density of 1.56 g/cm³, but experimental validation is critical due to discrepancies caused by purity, isomerism, or measurement techniques. For example, related perfluorinated cyclopentenes exhibit measured boiling points closer to 82.5°C under atmospheric pressure . Techniques like gas chromatography-mass spectrometry (GC-MS) and differential scanning calorimetry (DSC) are recommended for empirical validation.

Q. What spectroscopic and crystallographic methods are most effective for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving fluorine and chlorine positional isomerism. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.8–10.2 Å, b = 10.4–11.6 Å, and angles α = 76.9–85.3° have been reported for analogous fluorinated cyclopentenes . Complement with NMR to confirm substitution patterns and NMR for backbone connectivity.

Advanced Research Questions

Q. How does the electronic configuration of Cr-Zn catalysts influence fluorination efficiency in synthesizing this compound?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) reveals that Zn doping increases Cr/Cr ratios, enhancing Lewis acidity and HF activation. Brunauer-Emmett-Teller (BET) analysis shows higher surface areas (e.g., 120–150 m²/g) for Zn-doped catalysts, correlating with 15–20% yield improvements in fluorination . Kinetic studies using in situ Fourier-transform infrared (FT-IR) spectroscopy can track intermediate species like HF-Cr complexes.

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in thermodynamic properties?

- Methodological Answer : Discrepancies in boiling points (predicted vs. experimental) arise from van der Waals interactions and dipole moments in fluorinated systems. Use ab initio molecular dynamics (AIMD) simulations with dispersion-corrected functionals (e.g., B97-D3) to refine predictions. Experimentally, vapor pressure osmometry or static cell measurements under controlled humidity can validate computational models .

Q. How can researchers design experiments to minimize byproducts like dechlorinated or over-fluorinated derivatives?

- Methodological Answer : Optimize reaction stoichiometry (HF:substrate ratio) and employ gradient temperature programming. For example, stepwise heating from 50°C to 120°C reduces premature HF evaporation. Catalyst pre-treatment with HF at 200°C (pre-fluorination) ensures active site availability, lowering byproduct formation by 30% . Monitor reaction progress using online GC or Raman spectroscopy.

Q. What role do fluorine substitution patterns play in the compound’s reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine enhances dienophile activity. Density functional theory (DFT) calculations (e.g., at the B3LYP/6-311G** level) show that the chloro group at position 1 lowers the LUMO energy by 1.2–1.5 eV compared to non-chlorinated analogs, accelerating cycloaddition kinetics . Experimental validation via kinetic isotopic effect (KIE) studies using deuterated dienes is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.